
N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide
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Description
N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H21FN2O4 and its molecular weight is 360.385. The purity is usually 95%.
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Biological Activity
N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C21H24FN3O5, with a molecular weight of 449.5 g/mol. The structure features a fluorobenzyl group and a methoxyphenyl moiety, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H24FN3O5 |
Molecular Weight | 449.5 g/mol |
CAS Number | 896287-77-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may exert its effects through:
- Receptor Binding : The compound has been shown to interact with various receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM, indicating significant anticancer potential.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Results indicate:
- Effective Against : Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : MIC values were found to be around 50 µg/mL for both bacterial strains.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 15 µM, with apoptosis confirmed via flow cytometry.
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial potential against common pathogens.
- Methodology : Disk diffusion method was employed to determine the zone of inhibition.
- Results : Zones of inhibition ranged from 12 mm to 18 mm, indicating effective antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and receptor binding affinity.
- Methoxy Groups : The methoxy groups contribute to increased solubility and bioavailability.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-25-16-6-4-3-5-15(16)17(26-2)12-22-19(24)18(23)21-11-13-7-9-14(20)10-8-13/h3-10,17H,11-12H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIWWUSGZLPITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.